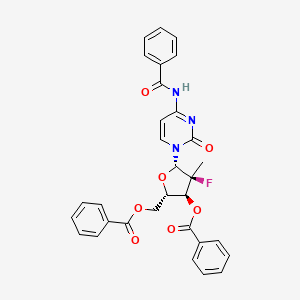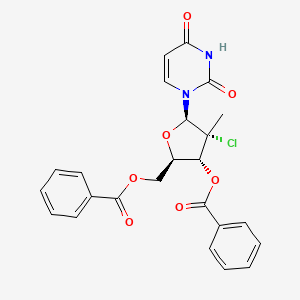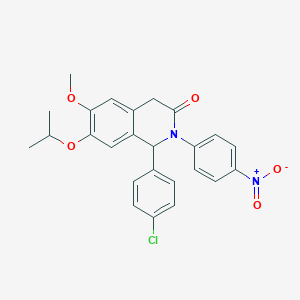![molecular formula C41H32N4O2 B8091358 bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane](/img/structure/B8091358.png)
bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane is a complex organic compound featuring two benzimidazole moieties linked through a phenoxy bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane typically involves the condensation of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenol with a suitable methylene donor under controlled conditions. Common reagents include formaldehyde or paraformaldehyde, and the reaction is often catalyzed by acids or bases to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane can undergo various chemical reactions, including:
Oxidation: The benzimidazole rings can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane involves its interaction with specific molecular targets. The benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as DNA synthesis or protein function, contributing to its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
- 2,2’-Bis(1H-benzo[d]imidazol-2-yl)biphenyl
- Bis(benzimidazole) complexes
Uniqueness
Bis(4-(1-benzyl-1H-benzo[d]imidazol-2-yl)phenoxy)methane is unique due to its specific structural features, such as the phenoxy bridge and the benzyl substitution on the benzimidazole rings. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
1-benzyl-2-[4-[[4-(1-benzylbenzimidazol-2-yl)phenoxy]methoxy]phenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N4O2/c1-3-11-30(12-4-1)27-44-38-17-9-7-15-36(38)42-40(44)32-19-23-34(24-20-32)46-29-47-35-25-21-33(22-26-35)41-43-37-16-8-10-18-39(37)45(41)28-31-13-5-2-6-14-31/h1-26H,27-29H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRHPJVXJNPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OCOC5=CC=C(C=C5)C6=NC7=CC=CC=C7N6CC8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene](/img/structure/B8091283.png)
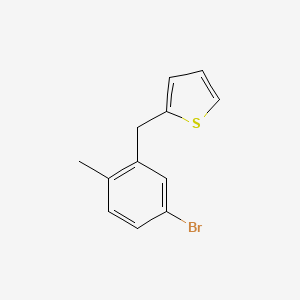
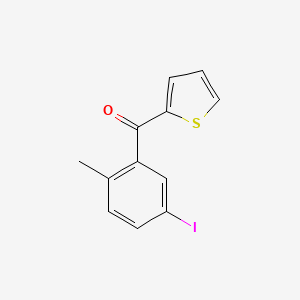
![2-(3-((5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8091298.png)
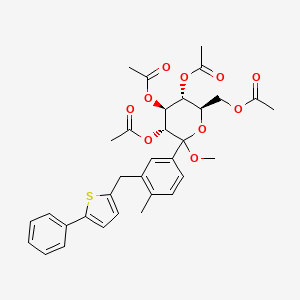
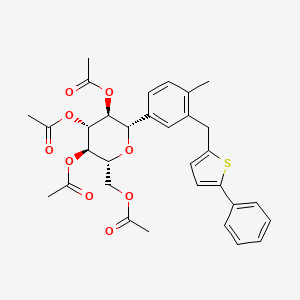
![(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8091315.png)
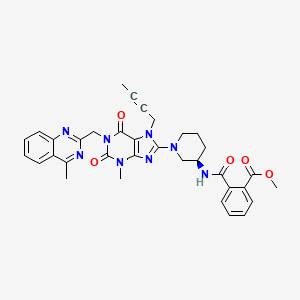
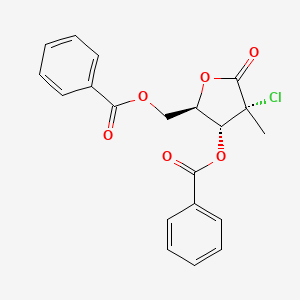
![2-(3-((5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8091331.png)
